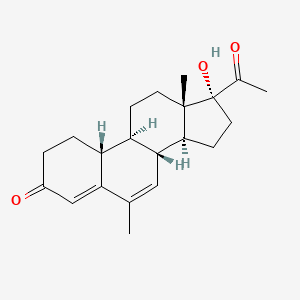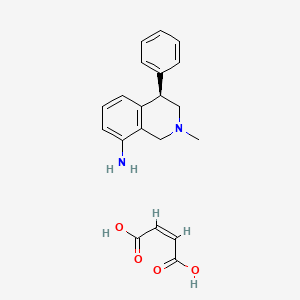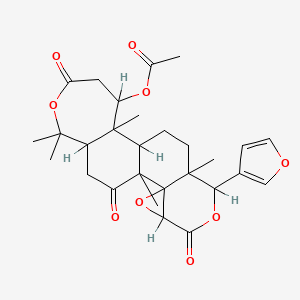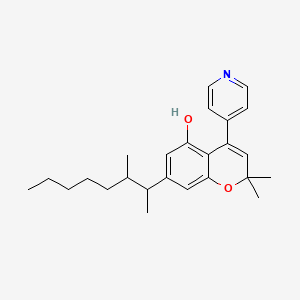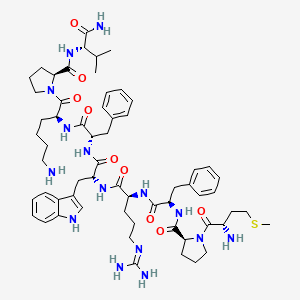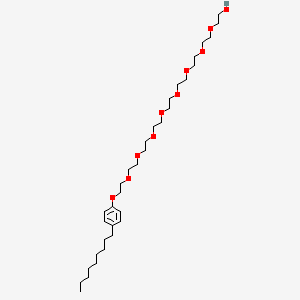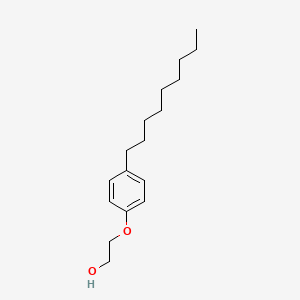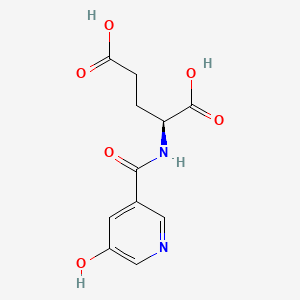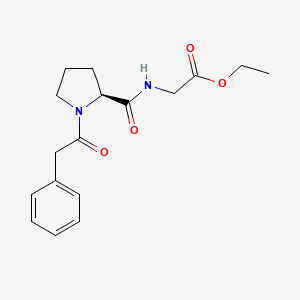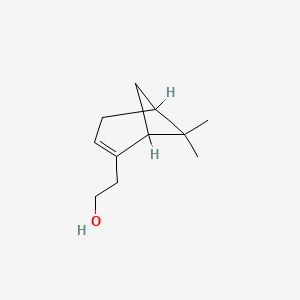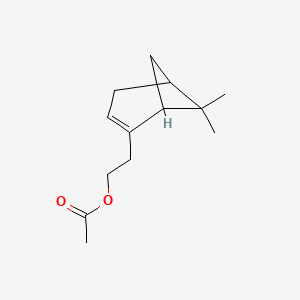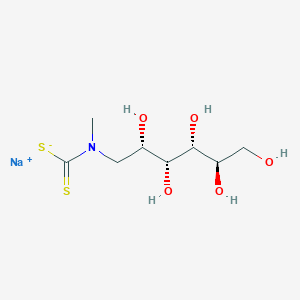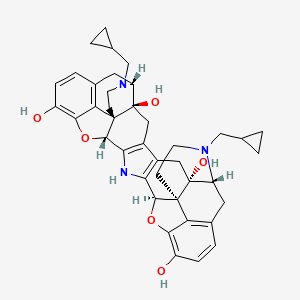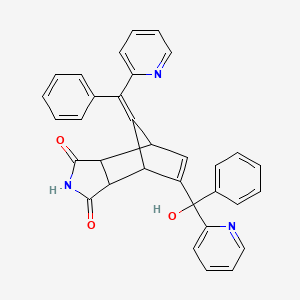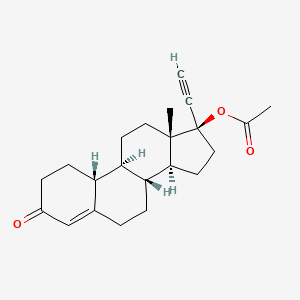
醋酸诺雷thindrone
描述
醋酸诺雷thindrone 是一种合成的孕激素,是 19-去甲睾酮的衍生物。 它广泛用于激素避孕药、绝经激素治疗以及子宫内膜异位症等妇科疾病的治疗 . 该化合物模拟天然孕激素的作用,调节月经周期并预防怀孕 .
科学研究应用
作用机制
醋酸诺雷thindrone 作为孕激素受体的激动剂,是孕激素如孕激素的生物靶点。 它诱导雌激素预先处理的子宫内膜的分泌变化,抑制排卵并改变宫颈粘液以阻止精子穿透 . 它在体内迅速脱乙酰基生成诺雷thindrone,发挥孕激素作用 .
生化分析
Biochemical Properties
Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . Norethindrone acetate mimics the actions of endogenous progesterone, albeit with a greater potency .
Cellular Effects
Norethindrone acetate induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .
Molecular Mechanism
Norethindrone acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .
Temporal Effects in Laboratory Settings
The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Norethindrone acetate also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of Norethindrone acetate is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .
Metabolic Pathways
Norethindrone acetate is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .
Transport and Distribution
Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .
Subcellular Localization
Specific information on the subcellular localization of Norethindrone acetate was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .
准备方法
合成路线和反应条件: 醋酸诺雷thindrone 的制备通常以 19-去甲-4-雄烯二酮为起始原料。合成涉及几个关键步骤:
保护: 保护羟基以防止不必要的反应。
乙炔化: 受保护的中间体进行乙炔化以引入乙炔基。
水解: 通过水解去除保护基团。
工业生产方法: this compound 的工业生产遵循类似的步骤,但针对大规模生产进行了优化。 该工艺涉及使用二氯乙烷等溶剂以及 4-二甲氨基吡啶等催化剂以提高反应效率和产率 .
化学反应分析
反应类型: 醋酸诺雷thindrone 发生各种化学反应,包括:
氧化: 它可以被氧化生成相应的酮。
还原: 还原反应可以将其还原回其醇形式。
取代: 它可以进行亲核取代反应,尤其是在乙酰基上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 乙酰氯和吡啶常用于取代反应.
主要产物:
氧化: 生成酮。
还原: 生成醇。
取代: 根据所用亲核试剂生成各种取代衍生物.
相似化合物的比较
醋酸诺雷thindrone 通常与其他孕激素如左炔诺孕酮和炔雌醇进行比较。 与左炔诺孕酮不同,this compound 部分转化为炔雌醇,这会影响其雌激素活性 . 它在子宫内膜上的强作用也独一无二,使其在治疗子宫内膜增生方面特别有效 .
类似化合物:
- 左炔诺孕酮
- 炔雌醇
- 诺雷thindrel
- Lynestrenol
This compound 因其特定的药代动力学特性以及在避孕和治疗应用中的双重作用而脱颖而出。
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023381 | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-98-9 | |
| Record name | Norethisterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethindrone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norethindrone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norethisterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norethisterone acetate exert its effects in the body?
A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.
Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?
A2: Binding to progesterone receptors can lead to a cascade of events, including:
- Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []
- Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]
- Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]
Q3: What is the molecular formula and weight of norethisterone acetate?
A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.
Q4: Is there any spectroscopic data available for norethisterone acetate?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []
Q5: How stable is norethisterone acetate under different storage conditions?
A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]
Q6: How is norethisterone acetate absorbed and distributed in the body?
A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.
Q7: What is the metabolic fate of norethisterone acetate?
A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]
Q8: What factors can influence the pharmacokinetics of norethisterone acetate?
A8: Various factors can influence its pharmacokinetics, including:
- Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []
- Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]
- Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]
Q9: What are the main clinical applications of norethisterone acetate?
A9: Norethisterone acetate is primarily used for:
- Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]
- Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]
- Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]
Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?
A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.
Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?
A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]
Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?
A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []
Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?
A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.
Q14: Is there any information available on the environmental impact of norethisterone acetate?
A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.
Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?
A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


